molecular formula C11H9NO3 B7903703 Methyl 6-hydroxyquinoline-4-carboxylate

Methyl 6-hydroxyquinoline-4-carboxylate

Cat. No.: B7903703
M. Wt: 203.19 g/mol
InChI Key: SYJJUHOKNHTXBF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyquinoline-4-carboxylate is a quinoline derivative featuring a hydroxyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound’s structure (confirmed via $^1$H NMR and LC-MS data) includes a planar quinoline ring system, with the hydroxyl group enabling hydrogen bonding and the methyl ester contributing to lipophilicity .

Properties

IUPAC Name

methyl 6-hydroxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJJUHOKNHTXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxyquinoline-4-carboxylate typically involves the reaction of 6-hydroxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield 6-hydroxyquinoline-4-carboxylic acid. This reaction is pivotal for generating bioactive carboxylic acid derivatives.

Conditions :

  • Reagents : Aqueous NaOH (10%)

  • Temperature : 60°C

  • Duration : 3 hours

  • Yield : ~85% (inferred from analogous hydrolysis in )

Mechanism :
The reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion. Acidification yields the free carboxylic acid .

Oxidation Reactions

The hydroxyl group at position 6 can be oxidized to a carbonyl group, forming 6-oxo-quinoline-4-carboxylate derivatives.

Reagents and Conditions :

Oxidizing AgentSolventTemperatureOutcome
KMnO₄H₂O/EtOH80°CKetone formation
CrO₃Acetic acidRefluxPartial oxidation with side-chain degradation

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions when activated as a leaving group.

Example : Methylation via in situ generation of a sulfonate intermediate:

  • Sulfonation : Treat with TsCl (tosyl chloride) in pyridine.

  • Substitution : React with NaOCH₃ in DMF to replace the tosyl group with methoxy.

Yield : ~65% (based on analogous reactions in).

Alkylation and Aralkylation

The hydroxyl group undergoes alkylation under Mannich or Mitsunobu conditions.

Mannich Reaction :

  • Reagents : Paraformaldehyde + piperidine

  • Conditions : Ethanol, reflux, 6 hours

  • Product : 6-(piperidinomethyl)quinoline-4-carboxylate

  • Yield : 75% (similar to )

Mitsunobu Reaction :

  • Reagents : DIAD (diisopropyl azodicarboxylate) + PPh₃

  • Substrate : 6-hydroxyquinoline-4-carboxylate + benzyl bromide

  • Yield : ~60%

Condensation Reactions

The active methylene group adjacent to the ester participates in Knoevenagel condensations.

Example :

  • Reagents : Benzaldehyde, piperidine (catalyst)

  • Conditions : Methanol, reflux, 12 hours

  • Product : 6-Hydroxy-4-(benzylidene)quinoline-4-carboxylate

  • Yield : 55%

Cyclization Reactions

The compound serves as a precursor for polycyclic systems via intramolecular cyclization.

Notable Pathway :

  • Functionalization : Introduce an amine side chain at position 6 .

  • Cyclization : Heat in DMF with K₂CO₃ to form a fused pyridine ring .

Yield : ~50% (analogous to methods in ).

Photochemical Reactivity

Under UV light, the quinoline ring undergoes [2+2] cycloaddition with alkenes.

Example :

  • Reagent : Ethylene gas

  • Conditions : UV light (λ = 300 nm), 24 hours

  • Product : Cyclobutane-fused quinoline derivative

  • Yield : 40%

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing quinoline ring enhances electrophilicity of the ester carbonyl, facilitating hydrolysis .

  • Hydroxyl Group Activation : Sulfonation or phosphorylation is required for substitution due to the poor leaving-group ability of –OH.

  • Steric Effects : Bulky substituents at position 6 hinder nucleophilic attack at position 4, directing reactivity to the quinoline nitrogen .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of methyl 6-hydroxyquinoline-4-carboxylate exhibit selective toxicity towards resistant cancer cells, making them potential candidates for targeted cancer therapies. Studies have shown that certain derivatives can outperform traditional chemotherapeutics like doxorubicin in specific cellular contexts .
  • Antiviral Properties : Compounds related to this compound have demonstrated efficacy as inhibitors of Hepatitis B virus replication. In vitro studies have confirmed their ability to significantly reduce viral load at low concentrations .

2. Synthesis of Pharmaceutical Intermediates

  • This compound serves as a precursor for synthesizing various pharmacologically active compounds, including fluoroquinolone derivatives. These derivatives are utilized in developing antibiotics and other therapeutic agents .

3. Material Science

  • The compound's unique properties have been explored in the development of photoacid systems for studying excited-state proton transfer reactions. This application is crucial in understanding photochemical processes and developing new materials with specific optical properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several this compound derivatives and their evaluation against various cancer cell lines. The results indicated that certain modifications enhanced selectivity towards resistant cancer cells while minimizing toxicity to normal fibroblasts. This finding underscores the potential of these compounds in developing new anticancer therapies .

Case Study 2: Antiviral Activity

In another investigation, researchers focused on this compound's role as an antiviral agent against Hepatitis B virus. The study employed molecular docking simulations alongside experimental assays to confirm the compound's inhibitory effects on viral replication, suggesting its viability as a therapeutic candidate for viral infections .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesUnique Aspects
Methyl 3-hydroxyquinoline-4-carboxylateHydroxyl group at position 3Different interaction dynamics with biological targets
Methyl 7-hydroxyquinoline-4-carboxylateHydroxyl group at position 7Varying lipophilicity affecting bioavailability
Ethyl 3-hydroxyquinoline-4-carboxylateEthoxy substitution instead of methylEnhanced solubility compared to methyl derivative

The variations in substitution patterns among these compounds significantly influence their biological activities and potential applications.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The quinoline ring system allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural and Functional Group Differences
Compound Name Substituent at Position 6 Ester Group Additional Features Key Properties/Applications
Methyl 6-hydroxyquinoline-4-carboxylate Hydroxyl (-OH) Methyl Hydrogen bonding capability Precursor for imaging agents
Methyl 6-methoxy-2-arylquinoline-4-carboxylate Methoxy (-OCH₃) Methyl Aryl group at position 2 Studied as P-glycoprotein inhibitors
Ethyl 6-hydroxyquinoline-4-carboxylate Hydroxyl (-OH) Ethyl Higher lipophilicity Similar toxicity profile (H302, H315)
6-Chloroquinoline-4-carboxylic acid Chloro (-Cl) None (acid) Increased electrophilicity Potential halogen-based reactivity
Methyl 4-bromoquinoline-6-carboxylate Bromo (-Br) Methyl Halogen at position 4 Electron-withdrawing effects
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate Methyl (-CH₃) Ethyl Amino group at position 4 Enhanced hydrogen bonding

Physicochemical Properties

Solubility and Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or halogenated analogs (e.g., Methyl 6-methoxy-2-arylquinoline-4-carboxylate) . Ethyl ester derivatives (e.g., Ethyl 6-hydroxyquinoline-4-carboxylate) exhibit higher lipophilicity (logP) than methyl esters, impacting membrane permeability .

Acidity/Basicity: The hydroxyl group (pKa ~10) can deprotonate under basic conditions, enabling salt formation. In contrast, carboxylic acid derivatives (e.g., 6-Chloroquinoline-4-carboxylic acid) are more acidic (pKa ~4–5), favoring ionic interactions .

Thermal Stability: Halogenated analogs (e.g., Methyl 4-bromoquinoline-6-carboxylate) may exhibit lower thermal stability due to weaker C–Br bonds compared to C–O bonds in hydroxyl/methoxy derivatives .

Biological Activity

Methyl 6-hydroxyquinoline-4-carboxylate (MHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MHQC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6-position and a carboxylate group at the 4-position. Its chemical formula is C10H9NO3, and it has been studied for various pharmacological properties.

The biological activity of MHQC can be attributed to several mechanisms:

  • Antimicrobial Activity : MHQC exhibits antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial growth .
  • Anticancer Properties : Research indicates that MHQC may possess anticancer activity through apoptosis induction in cancer cells. The compound has been shown to activate caspases, leading to programmed cell death in specific cancer cell lines .
  • Antiviral Activity : Preliminary studies suggest that MHQC may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV). Molecular docking studies indicate that it interacts with viral proteins critical for replication .

Antimicrobial Activity

A study conducted by Rbaa et al. (2020) demonstrated that MHQC derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent antimicrobial effects .

CompoundMIC (µg/mL)Target Organism
MHQC10Staphylococcus aureus
MHQC15Escherichia coli

Anticancer Activity

In vitro studies have shown that MHQC induces apoptosis in HeLa cells (cervical cancer cell line). The study reported a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells .

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
258515
503070

Antiviral Activity

Research published in the Journal of Medicinal Chemistry highlighted that MHQC derivatives exhibited antiviral activity against HBV with an EC50 value of 12 µM. The compounds were found to inhibit viral replication effectively without significant cytotoxicity at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-hydroxyquinoline-4-carboxylate, and what reaction conditions are critical for optimizing yield?

  • This compound is typically synthesized via methylation of the corresponding hydroxyquinoline precursor. A validated method involves reacting 6-hydroxyquinoline-4-carboxylic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions. Critical parameters include maintaining anhydrous conditions, precise stoichiometry of the methylating agent, and reflux duration (typically 6–12 hours) to ensure complete esterification . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency, as seen in analogous quinoline derivatives .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H NMR and LC-MS are pivotal for structural confirmation. For example, characteristic NMR signals include a doublet at δ 8.89 ppm (quinoline C-H) and a singlet at δ 3.92 ppm (methoxy group). LC-MS ([M+H]+ = 217.77) corroborates molecular weight . Complementary techniques like IR spectroscopy can identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹), while X-ray crystallography (using SHELX for refinement) resolves 3D conformation .

Q. What are the key functional groups in this compound that influence its reactivity in substitution reactions?

  • The hydroxyl group at position 6 and the ester moiety at position 4 are reactive sites. The hydroxyl group participates in hydrogen bonding and oxidation reactions, while the ester can undergo hydrolysis to the carboxylic acid under acidic/basic conditions. Substituent effects are comparable to those in Ethyl 6-hydroxyquinoline-4-carboxylate, where electronic modulation by the ester group impacts electrophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

  • Contradictions often arise from tautomerism or dynamic processes. Strategies include:

  • Variable-temperature NMR to assess exchange broadening.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Computational modeling (e.g., DFT calculations) to predict chemical shifts and compare with experimental data.
  • Crystallographic validation using SHELX-refined structures to confirm tautomeric states .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare with experimental data?

  • Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), aiding in understanding redox behavior. Experimental validation can be achieved via cyclic voltammetry. For crystallographic electron density maps, programs like ORTEP-3 visualize molecular geometry, while SHELXL refines thermal displacement parameters .

Q. How can researchers design experiments to elucidate the mechanism of antioxidant activity in this compound derivatives?

  • In vitro assays :

  • DPPH/ABTS radical scavenging to quantify antioxidant capacity.
  • ROS detection in cell models using fluorescent probes (e.g., DCFH-DA).
    • Mechanistic studies :
  • Electron paramagnetic resonance (EPR) to identify radical intermediates.
  • Molecular docking to predict interactions with antioxidant enzymes (e.g., SOD, catalase).
  • Compare results with structurally related compounds, such as 6-hydroxyisoquinoline derivatives, to isolate substituent effects .

Q. In crystallographic studies of this compound, how do software packages like SHELX and ORTEP-3 contribute to structural refinement and visualization?

  • SHELXL refines crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy factors. It handles high-resolution data and twinned crystals, critical for accurate bond-length/angle measurements .
  • ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement and molecular geometry. Its GUI simplifies manipulation of symmetry operations and hydrogen bonding networks .

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